molecular formula C23H26N2O6 B12160436 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12160436
M. Wt: 426.5 g/mol
InChI Key: BGGWDOKFISSYPI-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the hydroxy and methoxyphenyl groups. The morpholine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the furan ring yields a tetrahydrofuran derivative.

Scientific Research Applications

4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Lacks the methoxy group.

    4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Has a shorter morpholine-containing side chain.

Uniqueness

The presence of the methoxy group and the specific length of the morpholine-containing side chain in 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one contribute to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H26N2O6/c1-29-17-6-2-5-16(15-17)20-19(21(26)18-7-3-12-31-18)22(27)23(28)25(20)9-4-8-24-10-13-30-14-11-24/h2-3,5-7,12,15,20,27H,4,8-11,13-14H2,1H3

InChI Key

BGGWDOKFISSYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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